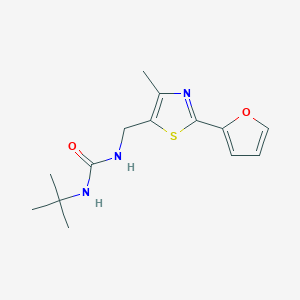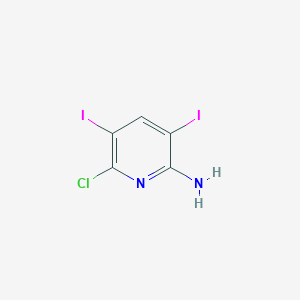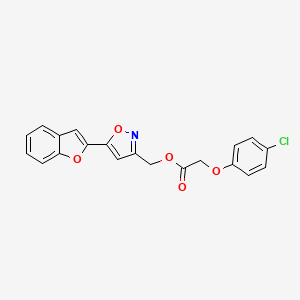![molecular formula C21H17ClF3N3O2 B2412568 6-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione CAS No. 1251699-50-9](/img/structure/B2412568.png)
6-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H17ClF3N3O2 and its molecular weight is 435.83. The purity is usually 95%.
BenchChem offers high-quality 6-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Marine-Derived Actinomycete Streptomyces sp. FXJ7.328 Compounds
Research into diketopiperazine derivatives from marine-derived actinomycetes has revealed compounds with modest antiviral activities against influenza A (H1N1) virus. Specifically, compounds isolated from Streptomyces sp. FXJ7.328 showed antiviral efficacy, highlighting the potential of marine organisms in producing bioactive compounds for antiviral applications (Wang et al., 2013).
Synthesis of Novel Heterocyclic Compounds
Another study focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, displaying significant COX-2 selectivity, analgesic, and anti-inflammatory activities. These compounds represent a promising avenue for developing new therapeutic agents with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Microwave-Assisted Synthesis of Fused Heterocycles
The microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety has been explored, leading to efficient production of various trifluoromethyl derivatives. This method presents a novel approach to synthesizing complex heterocyclic structures, potentially useful in pharmaceutical development (Shaaban, 2008).
Piperazine-2,5-dione Reactions
Research into the reactions of piperazine-2,5-dione with 2-formylbenzoic acid has provided insights into the synthesis of complex organic compounds. These studies contribute to the broader understanding of organic synthesis mechanisms and the potential for developing novel organic compounds (Baron et al., 1982).
Luminescent Properties and Photo-Induced Electron Transfer
Investigations into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent have uncovered potential applications in developing pH probes and studying photo-induced electron transfer mechanisms. These findings could lead to advancements in fluorescent probe design and photochemical research (Gan et al., 2003).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O2/c1-13-10-19(30-12-18(29)26-11-15-4-2-3-5-17(15)22)28-20(27-13)14-6-8-16(9-7-14)21(23,24)25/h2-10H,11-12H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDJUJOGJOMARP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)OCC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3S,3As,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-yl]acetic acid](/img/structure/B2412488.png)

![2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2412492.png)

![2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2412494.png)
![3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2412497.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea](/img/structure/B2412504.png)

![4-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2412506.png)
![1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride](/img/structure/B2412507.png)